N'-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide

Description

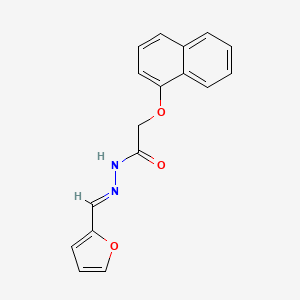

N'-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide is a Schiff base derivative characterized by a hydrazide core functionalized with a 2-furylmethylene group and a 1-naphthyloxy substituent. This compound belongs to a broader class of N-arylidene acetohydrazides, which are frequently explored for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-2-naphthalen-1-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(19-18-11-14-7-4-10-21-14)12-22-16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,19,20)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMKADYTAYIFHJ-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329447 | |

| Record name | N-[(E)-furan-2-ylmethylideneamino]-2-naphthalen-1-yloxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724284 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

302909-12-2 | |

| Record name | N-[(E)-furan-2-ylmethylideneamino]-2-naphthalen-1-yloxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(2-FURYLMETHYLENE)-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide” typically involves the condensation of 2-(1-naphthyloxy)acetic acid hydrazide with 2-furaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N’-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide” can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The hydrazide group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide is an organic compound that contains a furan ring, a naphthalene ring, and a hydrazide functional group. It is a hydrazide derivative and a Schiff base, due to the presence of an azomethine functional group. This compound is of interest in medicinal chemistry and materials science because of its potential biological activities and applications.

Molecular Structure

The molecular formula for this compound is C17H14N2O3, and it has a molecular weight of approximately 308.3 g/mol.

Synthesis

this compound can be synthesized through the condensation reaction of 2-(1-naphthyloxy)acetic acid hydrazide with 2-furaldehyde, typically performed in an organic solvent like ethanol or methanol under reflux conditions.

Potential Applications

This compound is a valuable subject for further research in various fields, particularly in medicinal chemistry, where understanding its mechanisms and applications could lead to significant advancements.

- Medicinal Chemistry Compounds with furan, naphthalene, and hydrazide groups are studied for their potential biological activities. this compound has been investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

- Biochemistry It can potentially be used as a probe or ligand in biochemical studies.

- Chemistry It can be applied as a building block for synthesizing more complex molecules.

- Industry It has possible applications in developing new materials or as intermediates in chemical manufacturing.

The mechanism of action of this compound depends on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Related Compounds

Mechanism of Action

The mechanism of action of “N’-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide” would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

2.1.1. Positional Isomerism in Naphthyloxy Substituents

- N'-(2-Furylmethylene)-2-(2-naphthyloxy)acetohydrazide (): Differs in the position of the naphthyloxy group (2- vs. 1-naphthyloxy). The 1-naphthyloxy group in the primary compound may enhance steric bulk and alter binding affinity compared to its 2-naphthyloxy isomer.

2.1.2. Arylidene and Phenoxy Variations

- N-Benzylidene-2-(2-phenoxyphenyl)acetohydrazide (9a) (): Features a benzylidene group and a 2-phenoxyphenyl substituent.

- N′-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide (): Incorporates a 4-methylbenzyloxy group on the benzylidene moiety, introducing additional steric hindrance and hydrophobicity.

2.1.3. Heterocyclic Modifications

- (E)-N'-(Anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (): Replaces the furylmethylene group with an anthracene system and adds a benzimidazole-thioether chain. This structural complexity may enhance α-glucosidase inhibition (IC₅₀ = 7.34 ± 0.3 μM) but reduce solubility.

2.3.1. Anti-Inflammatory Activity

- The 4-chloro substituent in 9d () and 4f () enhances anti-inflammatory efficacy, likely due to electron-withdrawing effects improving target binding. The primary compound’s 1-naphthyloxy group may similarly improve activity through hydrophobic interactions.

2.3.2. Enzyme Inhibition

- Ethyl-thio benzimidazolyl acetohydrazides () demonstrate α-glucosidase inhibition, suggesting that electron-deficient aromatic systems (e.g., benzimidazole) enhance enzyme targeting. The primary compound’s furan ring, being electron-rich, may instead favor anti-inflammatory pathways.

Structure-Activity Relationships (SAR)

- Substituent Position : 1-Naphthyloxy (primary compound) vs. 2-naphthyloxy () affects steric interactions and binding pocket compatibility.

- Electron Effects : Electron-withdrawing groups (e.g., Cl in 9d ) improve anti-inflammatory activity, while electron-donating groups (e.g., furyl) may modulate solubility or off-target effects.

Biological Activity

N'-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide is an organic compound characterized by its unique structural features, including a furan ring, a naphthalene moiety, and a hydrazide functional group. Such compounds are often investigated for their potential biological activities and applications in medicinal chemistry, materials science, and biochemistry .

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-(1-naphthyloxy)acetic acid hydrazide and 2-furaldehyde. This reaction is generally conducted in organic solvents like ethanol or methanol under reflux conditions. The product is then isolated through filtration and purified by recrystallization .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Potential mechanisms include:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.

- Anticancer Properties : It could act on specific molecular pathways involved in cancer cell proliferation and survival .

Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Studies : Research indicates that similar hydrazide derivatives exhibit bacteriostatic effects, suggesting that this compound may possess comparable properties .

- Therapeutic Applications : Investigations into its use as a potential therapeutic agent have shown promise, particularly in the treatment of infections and cancer .

Study 1: Antimicrobial Evaluation

A study conducted on a series of hydrazides, including this compound, demonstrated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of this compound in vitro. Results showed that it inhibited the growth of several cancer cell lines, indicating its potential as a lead compound for further drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Furan ring, naphthalene ring | Antimicrobial, anticancer |

| N'-(2-Furylmethylene)-2-(4-methoxyphenyl)acetohydrazide | Furan ring, methoxy group | Antimicrobial |

| N'-(2-Furylmethylene)-2-(4-chlorophenyl)acetohydrazide | Furan ring, chloro group | Anticancer |

The presence of both furan and naphthalene rings in this compound distinguishes it from other hydrazides, potentially imparting unique biological properties that warrant further investigation .

Q & A

Q. What are the standard synthetic routes for preparing N'-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide?

The compound is typically synthesized via condensation of 2-(1-naphthyloxy)acetohydrazide with 2-furaldehyde. A general method involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol or methanol with catalytic acetic acid for 4–6 hours. The product is isolated by filtration after cooling and recrystallized from ethanol (see analogous procedures in ).

Q. Which spectroscopic techniques are used to characterize this compound?

Key techniques include:

Q. How is the compound screened for biological activity in academic settings?

Common assays include:

- Enzyme inhibition : α-Glucosidase or α-amylase inhibition (IC50 determination via colorimetric assays, e.g., p-nitrophenyl glucoside hydrolysis) .

- Antiviral screening : Plaque reduction assays against hepatitis A virus (HAV) or similar models, with IC50 and therapeutic index (TI) calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Variables include:

- Solvent polarity : Methanol/chloroform mixtures (1:1) enhance crystallinity compared to ethanol alone.

- Catalyst : Acetic acid (0.05–0.1 mL) improves imine formation kinetics.

- Temperature : Prolonged reflux (5–6 hours vs. 4 hours) increases yield but may promote side reactions (e.g., hydrolysis).

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Used to predict binding modes with enzymes (e.g., α-glucosidase active site) by comparing energy scores of derivatives with substituents like naphthyl vs. benzyl groups .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. How are crystallographic data analyzed to resolve structural ambiguities?

- SHELX suite : For small-molecule refinement (SHELXL) and twinning correction (SHELXD). High-resolution data (≤1.0 Å) are preferred to model disorder in the furyl or naphthyl groups .

- π-Stacking interactions : Parallel-displaced π[C=O…π(aryl)] interactions stabilize the crystal lattice, as seen in analogous hydrazide derivatives.

Q. How do conflicting bioactivity results (e.g., IC50 variability) arise, and how are they resolved?

- Source of variability : Substituent effects (e.g., electron-withdrawing groups on the aldehyde moiety lower IC50 values by 2–3 fold) .

- Mitigation : Normalize data using internal controls (e.g., acarbose for enzyme assays) and replicate experiments under standardized conditions .

Q. What strategies are employed to enhance metabolic stability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydrazides) to improve bioavailability .

- Structural analogs : Replace the furyl group with thiophene or pyridine rings to reduce oxidative degradation.

Methodological Considerations

Q. How are hydrazide derivatives evaluated for anti-inflammatory activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.